molecular formula C27H24BrN3O4 B446558 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE

2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B446558
M. Wt: 534.4g/mol
InChI Key: SUVLKXMTQVIRCR-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a brominated phenoxy group, a pyrazole ring, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amines, or other substituted derivatives.

Scientific Research Applications

2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound may inhibit the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE: is similar to other brominated phenoxy compounds and pyrazole derivatives.

Uniqueness

    Structural Uniqueness: The combination of a brominated phenoxy group, a pyrazole ring, and a methoxyphenylacetamide moiety makes this compound unique.

    Functional Uniqueness:

Properties

Molecular Formula

C27H24BrN3O4

Molecular Weight

534.4g/mol

IUPAC Name

2-[4-bromo-2-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C27H24BrN3O4/c1-17-7-6-8-21(13-17)31-27(33)22(18(2)30-31)15-19-14-20(28)11-12-24(19)35-16-26(32)29-23-9-4-5-10-25(23)34-3/h4-15H,16H2,1-3H3,(H,29,32)/b22-15-

InChI Key

SUVLKXMTQVIRCR-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4OC)/C(=N2)C

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4OC)C(=N2)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)NC4=CC=CC=C4OC)C(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.